molecular formula C16H25NO2 B4919247 1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine

1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine

Cat. No.: B4919247
M. Wt: 263.37 g/mol
InChI Key: GAFQWYQDGOPLCF-UHFFFAOYSA-N
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Description

1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine is a pyrrolidine derivative featuring a butyl chain substituted with a 2-ethoxyphenoxy group at the fourth carbon. The ethoxyphenoxy moiety may influence lipophilicity and receptor binding, distinguishing it from simpler pyrrolidine derivatives .

Properties

IUPAC Name

1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-2-18-15-9-3-4-10-16(15)19-14-8-7-13-17-11-5-6-12-17/h3-4,9-10H,2,5-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFQWYQDGOPLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]-pyrrolidine (CAS 91-82-7)

  • Structure : Contains a chlorophenyl and phenyl group attached to a butenyl chain.
  • Properties : Reported boiling point of 3270.00 (unit unspecified; likely an error or placeholder value). Sourced from NIST, but validation is advised .

1-(4-(trifluoromethyl)phenyl)pyrrolidine (7)

  • Structure : Trifluoromethylphenyl substitution.
  • Synthesis : Synthesized via nickel-catalyzed cross-coupling (77% yield).
  • Relevance: The electron-withdrawing CF₃ group increases metabolic stability, a trait absent in the ethoxyphenoxy variant .

(E,E)-1-(2,4-dodecadienoyl)-pyrrolidine

  • Activity : Structural alerts for toxicity were identified, but predictive models classified it as low-risk .
  • Comparison: The absence of a long unsaturated acyl chain in 1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine may reduce lipid peroxidation risks.

1-[1-Oxo-9(3,4-methylenedioxyphenyl)-nonatrienyl]-pyrrolidine

  • Activity: Demonstrated strong binding to monoamine oxidase A (MAO-A), a target in depression therapy .
  • Structural Insight: The methylenedioxyphenyl group mimics catecholamine structures, unlike the ethoxyphenoxy group, which lacks this mimicry.

Pharmacologically Optimized Derivatives

Dextromoramide (Pyrrolamidol)

  • Structure : Combines pyrrolidine with morpholine and diphenyl groups.
  • Application : Potent opioid analgesic.

V-PYRRO/NO (1-[(ethenyloxy)-NNO-azoxy]-pyrrolidine)

  • Function : Nitric oxide pro-drug with hepatoprotective effects.
  • Contrast: The azoxy group enables controlled NO release, a mechanism absent in this compound .

Physical Properties :

Compound Boiling Point/Stability Key Substituent Source
1-[4-(4-chlorophenyl)-...]pyrrolidine 3270.00 (NIST) Chlorophenyl
1-(4-(trifluoromethyl)phenyl)pyrrolidine Not reported Trifluoromethylphenyl
Target Compound Data unavailable 2-ethoxyphenoxy -

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